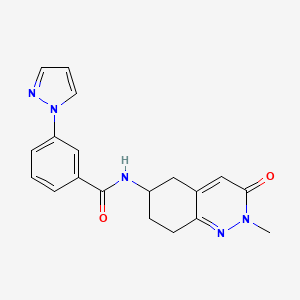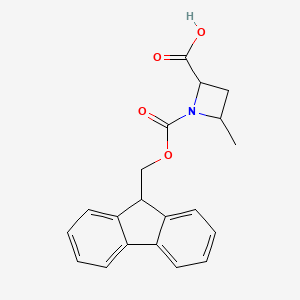
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has a fluorene core with a methoxycarbonyl group attached to the 9-position. The methoxycarbonyl group is further linked to a 4-methylazetidine-2-carboxylic acid .
Synthesis Analysis
The synthesis of this compound might involve the reaction of fluorene with a suitable carbonylating agent to introduce the methoxycarbonyl group at the 9-position. This could be followed by a coupling reaction with 4-methylazetidine-2-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound includes a fluorene core, a methoxycarbonyl group, and a 4-methylazetidine-2-carboxylic acid. The InChI code for this compound is1S/C20H19NO4/c22-18(23)20(10-5-11-20)21-19(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,21,24)(H,22,23) . Chemical Reactions Analysis
The chemical reactions involving this compound could include its formation from fluorene and 4-methylazetidine-2-carboxylic acid, as well as its potential reactions with other reagents due to the presence of the carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 337.38 . It is a solid at room temperature and should be stored in a sealed container in a dry environment at 2-8°C .Mecanismo De Acción
Target of Action
Compounds with similar structures are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes in the body.
Mode of Action
It’s worth noting that compounds with a similar structure are often used in the synthesis of peptides . This suggests that the compound may interact with its targets by forming bonds with other molecules, potentially altering their structure or function.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acide-OH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in the synthesis of various bioactive compounds. However, it has some limitations as well. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, its mechanism of action is not well understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the research on 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acide-OH. One potential direction is to investigate its potential as a drug delivery system. 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acide-OH can be used as a carrier for various drugs and biomolecules, which may improve their bioavailability and efficacy. Another potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and microbial infections. Further research is needed to fully understand the mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acide-OH and its potential applications in various fields.
Conclusion
In conclusion, 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acide-OH is a versatile compound that has various potential applications in scientific research. Its unique properties make it a valuable building block for the synthesis of various bioactive compounds. Further research is needed to fully understand its mechanism of action and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acide-OH involves the reaction of 4-methylazetidine-2-carboxylic acid with FMOC-Cl in the presence of a base such as triethylamine. The reaction is carried out at room temperature for several hours, resulting in the formation of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acide-OH as a white solid. The purity of the product can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acide-OH is widely used in scientific research as a building block for the synthesis of various peptides and peptidomimetics. It can be used as a protecting group for the amino group of amino acids during peptide synthesis. It is also used as a chiral auxiliary in asymmetric synthesis. 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acide-OH is a versatile compound that can be used in the synthesis of various bioactive compounds such as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Safety and Hazards
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-10-18(19(22)23)21(12)20(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVDEQZZGNYBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B2902962.png)
![2-(4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2902963.png)
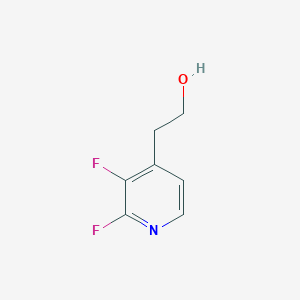
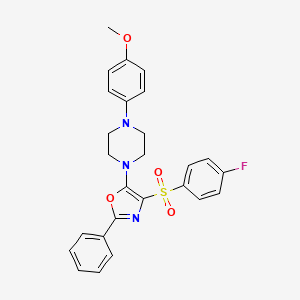
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2902970.png)
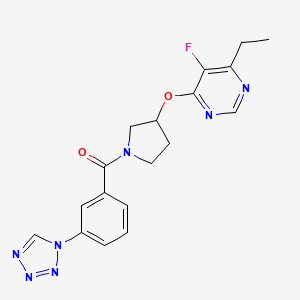

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2902976.png)
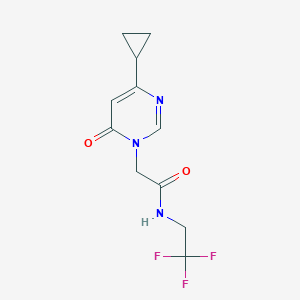
![Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate](/img/structure/B2902978.png)
sulfonyl]phenyl}piperazino)methanone](/img/structure/B2902979.png)
![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2902982.png)
